({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine
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Overview
Description
({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine is a complex organic compound with a unique structure that includes a benzene ring, a but-2-ynyl group, and dimethylsulfamoylamino and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-ynyl group: This can be achieved through the alkylation of an alkyne with an appropriate halide under basic conditions.
Introduction of the dimethylsulfamoylamino group: This step involves the reaction of a suitable amine with dimethylsulfamoyl chloride in the presence of a base.
Attachment of the methylamino group: This can be done through reductive amination, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Coupling with the benzene ring: The final step involves the coupling of the synthesized intermediates with a benzene derivative under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine: Unique due to its specific substituents and structure.
This compound derivatives: Compounds with slight modifications in the substituents or the benzene ring.
Other sulfonamide derivatives: Compounds with similar sulfonamide groups but different overall structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-16(2)20(18,19)15-11-7-8-12-17(3)13-14-9-5-4-6-10-14/h4-6,9-10,15H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWWGHSWKTDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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